

Antitumor agent-103 protocol for in vivo studies

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Compound of Interest

Compound Name: Antitumor agent-103

Cat. No.: B12379089

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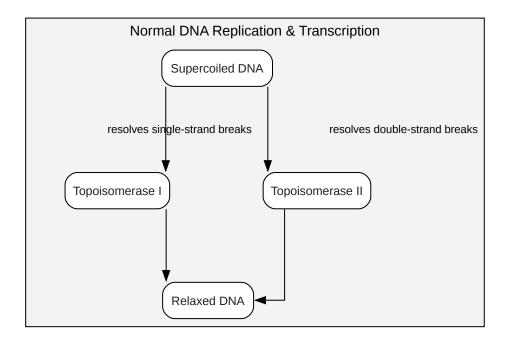
Application Note: In Vivo Efficacy of TAS-103 Introduction

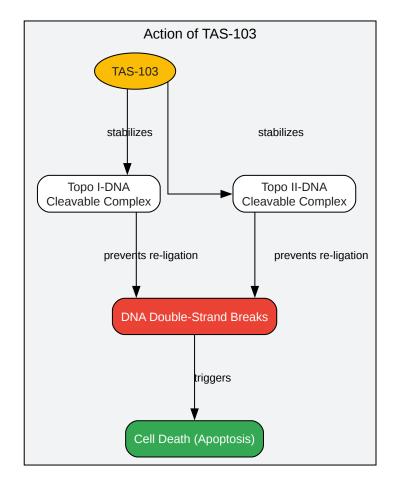
TAS-103 is a novel quinoline derivative with a dual mechanism of action, targeting both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. By inhibiting both, TAS-103 effectively induces protein-linked DNA breaks, leading to cell cycle arrest and apoptosis in cancer cells.[1] Preclinical in vivo studies have demonstrated that TAS-103 possesses a broad and potent antitumor spectrum against various human tumor xenografts, including lung, colon, stomach, breast, and pancreatic cancer, often showing greater efficacy than standard chemotherapeutic agents like irinotecan and etoposide.[2]

Mechanism of Action: Dual Inhibition of Topoisomerase I & II

TAS-103 exerts its cytotoxic effects by stabilizing the cleavable complexes formed between topoisomerases and DNA.[1] This action prevents the re-ligation of the DNA strands, leading to an accumulation of single- and double-strand DNA breaks. The resulting DNA damage triggers cell cycle checkpoints and ultimately initiates apoptosis. The dual inhibitory action on both Topo I and Topo II may contribute to its potent, broad-spectrum antitumor activity and its ability to overcome certain types of drug resistance.







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Caption: Mechanism of action of TAS-103 targeting Topoisomerase I and II.



Protocol: TAS-103 Evaluation in a Subcutaneous Xenograft Mouse Model

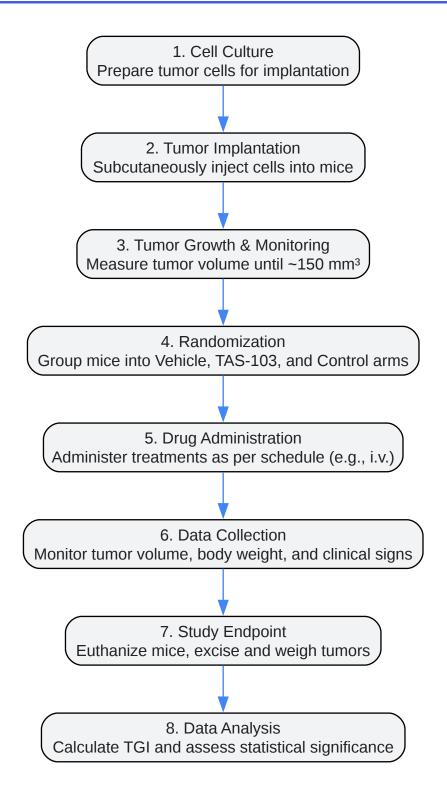
This protocol outlines the key steps for conducting an in vivo study to evaluate the antitumor efficacy of TAS-103 using a subcutaneous human tumor xenograft model.

Materials and Reagents

- Animal Model: Immunodeficient mice (e.g., Athymic Nude, SCID, or NOD/SCID), 6-8 weeks old.
- Cell Line: A human cancer cell line of interest (e.g., lung, colon, breast cancer).
- Cell Culture Media: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) with 10% FBS and antibiotics.
- Extracellular Matrix: Matrigel® or a similar basement membrane matrix.
- Test Article: TAS-103, for research use.
- Vehicle Control: Appropriate vehicle for TAS-103 formulation (e.g., sterile saline, 0.5% HPMC in sterile water).
- Positive Control (Optional): Standard-of-care chemotherapy (e.g., irinotecan, cisplatin).
- Anesthesia: Isoflurane or appropriate anesthetic.
- General Supplies: Sterile syringes, needles, surgical tools, calipers, animal scale.

Experimental Workflow





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References

- 1. In vitro Antitumor Activity of TAS-103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Quinoline Derivative, TAS-103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
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